Product packaging for Eisenlactat(Cat. No.:CAS No. 7100-07-4)

Eisenlactat

Cat. No.: B12335291
CAS No.: 7100-07-4
M. Wt: 145.92 g/mol
InChI Key: UUGUGLBRYMQUHN-UHFFFAOYSA-N
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Description

Eisenlactat is a useful research compound. Its molecular formula is C3H6FeO3 and its molecular weight is 145.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6FeO3 B12335291 Eisenlactat CAS No. 7100-07-4

Properties

CAS No.

7100-07-4

Molecular Formula

C3H6FeO3

Molecular Weight

145.92 g/mol

IUPAC Name

2-hydroxypropanoic acid;iron

InChI

InChI=1S/C3H6O3.Fe/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);

InChI Key

UUGUGLBRYMQUHN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Fe+3]

Related CAS

5905-52-2

Origin of Product

United States

Structural and Spectroscopic Characterization of Iron Lactate Systems

Morphological and Surface Characterization

Transmission Electron Microscopy (TEM) of Iron-Based Nanoparticles

Transmission Electron Microscopy (TEM) is a powerful technique employed to visualize the morphology, size, and structural integrity of nanoparticles nih.govnih.gov. In the context of iron lactate (B86563) systems, TEM has been utilized to characterize various iron-based nanoparticles, particularly iron oxide nanoparticles (IONPs), which may be synthesized using iron lactate or related compounds like poly(lactic acid) (PLA), or are relevant for applications involving lactate detection.

Studies on IONPs synthesized with PLA have revealed sphere-like morphologies, with average diameters reported around 9.3 ± 2.2 nm nih.gov. Magnetite (Fe3O4) nanoparticles, often derived from sources like mill scale, have also been characterized by TEM, exhibiting consistently spherical shapes with diameters approximately 10 nm mdpi.com. When iron oxide nanoparticles are functionalized or coated with polymeric materials, such as Poly(lactic-co-glycolic acid) (PLGA), TEM analysis has indicated particle sizes in the range of approximately 9.5 nm for PLGA-embedded IONPs nih.gov. Similarly, PEG-functionalized iron oxide nanoparticles have shown core sizes of approximately 7.0 ± 1.9 nm rsc.org. In other instances, iron oxide nanoparticles (FeO NPs) synthesized using plant extracts have been characterized by Scanning Electron Microscopy (SEM), a related technique, as spherical, with particle sizes ranging from 25 to 35 nm, averaging 30 nm innovareacademics.in. These TEM observations are vital for understanding the physical attributes of these iron-based nanomaterials, which influence their performance in various applications.

Table 1: TEM Characterization of Iron-Based Nanoparticles

Nanoparticle Type/SystemMorphologyAverage Size (nm)NotesReferences
Fe3O4Spherical≈10Derived from mill scale for biosensor applications. mdpi.com
IONPs (oleic acid-capped)Sphere-like9.3 ± 2.2Synthesized for magnetic hyperthermia; embedded in Poly(Lactic Acid). nih.gov
IONPs (PLGA-coated)Not specified9.5Embedded in Poly(lactic-co-glycolic acid). nih.gov
IONPs (various capping agents)Spherical13-22Capped with agents like PVA, chitosan, PLGA. uwc.ac.za
Fe3O4NP–NDA–PEG–COOHNot specified7.0 ± 1.9 (core)PEG-functionalized iron oxide nanoparticles. rsc.org
FeO NPsSpherical25-35 (avg 30)Synthesized using plant extract; characterized by SEM. innovareacademics.in

Surface Charge and Stability Analysis via Zeta Potential Measurements

Zeta potential (ZP) is a fundamental measurement that quantifies the electrical charge at the slipping plane of nanoparticles suspended in a liquid medium, serving as a key indicator of colloidal stability cd-bioparticles.comcolostate.edu. A higher magnitude of zeta potential, generally considered to be above |±25 mV| or |±30 mV|, signifies strong electrostatic repulsion between particles, which effectively prevents aggregation and maintains a stable dispersion mdpi.comcd-bioparticles.comcolostate.edumdpi.com.

In systems involving iron nanoparticles and lactate compounds, lactate derivatives have demonstrated utility as dispersants. For instance, aluminum lactate has been employed to modify nanoscale iron particles (NIPs), impacting their surface charge. Bare NIPs exhibited a stable zeta potential of +41.7 ± 2.3 mV. The introduction of aluminum lactate at a 2% concentration resulted in a zeta potential of +37.7 ± 1.8 mV, while a 15% concentration reduced this value to +9.5 ± 0.7 mV, indicating a significant decrease in electrostatic repulsion researchgate.net. This suggests that aluminum or sodium lactate can enhance the stability and transport of NIP suspensions researchgate.net.

In other iron-based nanoparticle systems, magnetite (Fe3O4) nanoparticles have displayed a zeta potential of -29.8 mV at pH 7.0, indicative of considerable colloidal stability mdpi.com. Surface modifications, such as the application of polydopamine (PDA), led to a reduced zeta potential of -17.3 mV, suggesting diminished electrostatic repulsions but still implying moderate stability mdpi.com. For iron oxide nanoparticles (IONPs) integrated within poly(lactic acid) (PLA) nanocomposites, zeta potentials were reported to be approximately -15 mV nih.gov. Furthermore, bare Fe3O4 nanoparticles have shown zeta potentials around -40 mV at pH 13, signifying stability rsc.org. Functionalization with polyethylene (B3416737) glycol (PEG)-based compounds has been shown to shift the point of zero charge (PZC) and improve stability across a broader pH range (4-13) compared to their bare counterparts rsc.org. These findings underscore the critical role of surface chemistry and the influence of compounds like lactate in modulating the electrostatic properties and, consequently, the colloidal stability of iron-based nanomaterials.

Table 2: Zeta Potential Measurements and Stability of Iron-Based Systems

System/DispersantZeta Potential (mV)pHStability IndicationNotesReferences
Bare Fe3O4 nanoparticles-29.87.0StableIndicates significant stability of magnetite colloid. mdpi.com
Fe3O4@PDA-17.37.0Moderate StabilityReduced electrostatic repulsions due to PDA coating, but still moderately stable. mdpi.com
Bare NIPs+41.7 ± 2.3-StableNanoscale iron particles. researchgate.net
NIPs + Al-lactate (2%)+37.7 ± 1.8-StableAluminum lactate acts as a dispersant, maintaining stable zeta potential. researchgate.net
NIPs + Al-lactate (15%)+9.5 ± 0.7-Less StableSignificant reduction in zeta potential due to higher Al-lactate concentration, implying decreased electrostatic repulsion. researchgate.net
MNCs (IONPs in PLA)-15-Moderate StabilityNanocomposites of iron oxide nanoparticles embedded in Poly(Lactic Acid). nih.gov
Bare Fe3O4NP-4013StableBare iron oxide nanoparticles. rsc.org
Fe3O4NP–NDA–PEG–COOHShifts PZC to pH 54-13StablePEG-functionalized nanoparticles are stable over a wide pH range, unlike bare nanoparticles. rsc.org

Chemical Reactivity and Reaction Mechanisms Involving Iron Lactate

Redox Chemistry of Iron-Lactate Systems

The redox chemistry of iron-lactate systems is central to understanding its behavior in solution and at interfaces. Iron, existing in both ferrous (Fe(II)) and ferric (Fe(III)) states, readily participates in electron transfer reactions, and the presence of lactate (B86563) as a ligand profoundly influences these processes.

In aqueous solutions, iron ions are subject to oxidation and reduction reactions that are highly dependent on the surrounding chemical environment, including pH and the presence of complexing agents. Fe(III) is prone to hydrolysis and precipitation as insoluble hydroxides at neutral or alkaline pH, limiting its solubility and reactivity. However, the formation of iron-lactate complexes can significantly alter this behavior. Studies indicate that lactate can stabilize both Fe(II) and Fe(III) in solution, thereby modulating the kinetics of their interconversion researchgate.net. At interfaces, such as those found on mineral surfaces or within biological membranes, adsorbed iron-lactate species can influence local redox potentials and mediate electron transfer, impacting processes relevant to environmental chemistry and biogeochemical cycles sci-hub.se.

Lactate acts as a bidentate ligand, coordinating to iron ions through its carboxylate and hydroxyl groups, forming stable chelate complexes. This coordination is crucial for the redox cycling of iron. Lactate can stabilize Fe(II) against oxidation by molecular oxygen, and conversely, it can facilitate the reduction of Fe(III) to Fe(II) by acting as an electron donor or by promoting electron transfer from other reductants researchgate.netiastate.edu. The formation of these complexes can lower the activation energy for redox reactions, thereby enhancing the catalytic activity of iron in various chemical transformations researchgate.net. Research suggests that lactate can directly participate in electron transfer processes, becoming oxidized itself while influencing the iron redox state researchgate.netpnas.org.

Complexation and Chelation Dynamics

The ability of lactate to chelate iron ions is a defining characteristic of iron lactate's chemical behavior, influencing its solubility, speciation, and interactions with other molecules.

Studies employing spectroscopic techniques such as UV-Vis, Mössbauer, and NMR, alongside potentiometric titrations, have elucidated the nature of iron-lactate complexation. Lactate forms stable complexes with both Fe(II) and Fe(III) in aqueous solutions. The coordination typically involves the carboxylate and hydroxyl groups, creating chelate rings. For instance, Fe(III) can form complexes like [Fe(lactate)₃]³⁻. Stability constants (log K) for these complexes are generally high, indicating strong binding. Reported stability constants for Fe(III)-lactate complexes can range from approximately 4 to 8, depending on experimental conditions such as pH and ionic strength pnas.orgnuft.edu.uanih.gov.

Table 1: Representative Stability Constants for Iron-Lactate Complexes

Iron IonLigandExample Complex FormulaStability Constant (log K)Notes
Fe(III)Lactate[Fe(lactate)₃]³⁻~7.5Indicative value, varies with conditions.
Fe(II)Lactate[Fe(lactate)₂]~5.2Indicative value, varies with conditions.

Note: Stability constants are approximate and can vary based on experimental conditions such as temperature, ionic strength, and pH.

Chelation by lactate significantly enhances the solubility of iron, particularly Fe(III), which would otherwise precipitate as insoluble hydroxides at neutral to alkaline pH. Lactate forms soluble and stable complexes with iron ions across a broad pH range, effectively maintaining iron in a dissolved state researchgate.netresearchgate.net. This chelation alters iron speciation, favoring soluble complexed forms over solid precipitates. For example, in the presence of sufficient lactate, iron predominantly exists as soluble iron-lactate complexes, even at pH values where free Fe(III) would readily precipitate pnas.orgnih.gov. This property is crucial for iron transport and availability in various chemical and biological systems researchgate.netnih.gov.

Mechanistic Pathways in Catalytic Transformations

Iron lactate serves as an effective catalyst in various organic transformations, notably in oxidation reactions. Its catalytic activity often stems from its ability to facilitate the generation of reactive oxygen species or to participate directly in redox cycles.

In Fenton-like reactions, iron lactate catalyzes the decomposition of hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH) researchgate.net. The proposed mechanism involves the reduction of Fe(III) to Fe(II) by H₂O₂, followed by the reaction of Fe(II) with H₂O₂ to regenerate Fe(III) and generate •OH researchgate.netnih.govacs.org. Lactate can enhance this process by stabilizing the iron species and potentially participating in electron transfer. Furthermore, iron lactate has been investigated for its catalytic role in the selective hydroxylation of alkanes and epoxidation of olefins, often involving high-valent iron-oxo species as key intermediates in the catalytic cycle mdpi.comresearchgate.netmdpi.com.

Compound Names Table

Iron lactate

Iron(II) (ferrous iron)

Iron(III) (ferric iron)

Lactate

Hydrogen peroxide

Hydroxyl radical

Pyruvate (B1213749)

Alanine

Pentachlorophenol (B1679276) (PCP)

Naphthalene

Ethylbenzene

Benzyl alcohol

Acetophenone

Benzaldehyde

Myoglobin (Mb)

Oxymyoglobin (OMb)

Metmyoglobin (MMb)

Citrate (B86180)

Malate

Succinate

Acetate (B1210297)

EDTA (Ethylenediaminetetraacetic acid)

Humic substances

Applications in Advanced Materials and Nanotechnology

Iron-Based Nanoparticles for Material Science

Iron lactate (B86563) serves as a valuable iron source in the creation of iron-based nanoparticles, which are fundamental components in various material science applications due to their unique magnetic and chemical properties.

Superparamagnetic iron oxide nanoparticles (SPIONs), primarily magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), are of significant interest due to their responsiveness to external magnetic fields without retaining magnetism after the field is removed. nih.govdovepress.com This property is crucial for applications in data storage, biosensors, and medical imaging. Thermal decomposition is a common and effective method for synthesizing high-quality, monodisperse SPIONs with controlled size and shape. nih.gov

In a typical thermal decomposition synthesis, an iron precursor is heated in a high-boiling point organic solvent in the presence of surfactants. While iron acetylacetonate and iron oleate are commonly used precursors, iron(II) lactate presents a viable alternative. The lactate ligand, being an organic moiety, can be thermally decomposed at elevated temperatures. This process releases iron ions in a controlled manner, which then nucleate and grow into iron oxide nanoparticles. The presence of oxygen during the reaction is a critical parameter that can be controlled to influence the final phase of the iron oxide (magnetite or maghemite) and the formation of core-shell structures, which can enhance the magnetic properties of the nanoparticles. nih.gov The choice of surfactants, such as oleic acid and oleylamine, is crucial for controlling the particle size and preventing agglomeration. nih.gov

Table 1: Comparison of Iron Precursors in Thermal Decomposition for SPIONs Synthesis

Precursor Typical Decomposition Temperature (°C) Advantages Common Surfactants
Iron(III) acetylacetonate ~265 Well-studied, produces monodisperse particles Oleic acid, oleylamine
Iron oleate >250 Good control over size and shape Oleic acid, 1-octadecene

| Iron(II) lactate | Decomposes at elevated temperatures | Potentially greener precursor, lactate can act as a reducing agent | Oleic acid, oleylamine |

This table is generated based on data from multiple sources.

Iron lactate is a suitable precursor for the development of nanocomposites, particularly those involving a polymer matrix. A notable example is the creation of iron oxide/poly(lactic acid) (PLA) nanocomposites. nih.govresearchgate.net These materials combine the biocompatibility and biodegradability of PLA with the magnetic properties of iron oxide nanoparticles, making them attractive for biomedical applications such as magnetic hyperthermia and drug delivery. nih.gov

The synthesis of these nanocomposites can be achieved by embedding iron oxide nanoparticles, derived from precursors like iron lactate, into a PLA matrix. One common method is the oil-in-water emulsion technique. nih.gov In this process, pre-synthesized hydrophobic iron oxide nanoparticles (often coated with oleic acid) are dispersed in a solvent containing dissolved PLA. This mixture is then emulsified in an aqueous solution, followed by solvent evaporation to form the nanocomposite particles. The iron oxide nanoparticles can be synthesized via co-precipitation or thermal decomposition, where iron lactate can serve as the iron source. The use of a single iron(II) precursor like iron lactate in a sonochemical synthesis process has also been explored to create magnetite/PLA nanocomposites, which simplifies the process by eliminating the need for separate surfactant-coating steps. mdpi.com

The properties of the resulting nanocomposite, such as its magnetic heating efficiency, can be tuned by controlling the concentration of the embedded iron oxide nanoparticles. nih.gov This allows for the optimization of the material for specific applications.

Catalytic Nanomaterials

Iron-based nanomaterials are highly valued as catalysts due to iron's low cost, abundance, and variable oxidation states, which are crucial for catalytic cycles. alfachemic.com Iron lactate can be used as a precursor to synthesize these catalytically active nanomaterials.

Iron-based nanocatalysts, particularly those composed of iron oxides or iron dispersed on a carbon support, are effective in a wide range of organic reactions. mdpi.com A significant class of these materials are Fe-N-C (iron-nitrogen-carbon) catalysts, which have shown exceptional activity for the oxygen reduction reaction (ORR), a key process in fuel cells. mdpi.com

The synthesis of Fe-N-C catalysts typically involves the high-temperature pyrolysis of precursors containing iron, nitrogen, and carbon. nih.gov Iron lactate can serve as the iron source in this process. It is mixed with nitrogen-rich precursors (such as melamine or polyaniline) and a carbon support (or a precursor that carbonizes upon heating). mdpi.comresearchgate.net During pyrolysis at temperatures ranging from 600 to 1050 °C, the precursors decompose, and the iron, nitrogen, and carbon atoms rearrange to form a porous, graphitic carbon structure with atomically dispersed mononuclear iron sites coordinated to nitrogen atoms (Fe-Nₓ moieties). nih.gov These Fe-Nₓ sites are believed to be the primary active centers for catalysis. The choice of precursors and pyrolysis conditions significantly influences the final structure and catalytic performance of the material. nih.gov

Iron-based nanocatalysts derived from precursors like iron lactate exhibit significant activity in various chemical syntheses. Iron oxide nanoparticles are effective catalysts for oxidation, hydrogenation, and coupling reactions. mdpi.com The catalytic performance of these nanoparticles is strongly dependent on their size, crystal phase, and surface properties. mdpi.com

Fe-N-C catalysts, which can be synthesized using iron lactate, are particularly noteworthy for their high efficiency in the oxygen reduction reaction (ORR). mdpi.com The performance of these catalysts is often comparable to that of more expensive platinum-based catalysts, especially in alkaline media. The catalytic cycle for the ORR on Fe-Nₓ sites involves the adsorption of oxygen molecules and their subsequent reduction to water. The specific coordination environment of the iron atom within the carbon matrix plays a crucial role in determining the catalytic activity and stability. rsc.org

Beyond the ORR, iron-based catalysts are used in various organic transformations, including coupling reactions and C-H activation. alfachemic.com The ability to easily separate magnetic iron oxide nanocatalysts from the reaction mixture using an external magnetic field is a significant advantage for sustainable chemical processes. mdpi.com

Table 2: Applications of Iron-Based Nanocatalysts in Chemical Synthesis

Catalyst Type Precursor Example (Iron Source) Key Reactions Catalyzed Advantages
Iron Oxide Nanoparticles Iron(II) lactate Oxidation, Hydrogenation, Coupling Reactions Low cost, magnetic separability

This table is generated based on data from multiple sources.

Precursor Chemistry for Functional Materials Synthesis

The chemical properties of iron lactate make it a useful precursor for the synthesis of a variety of functional materials beyond simple nanoparticles. The lactate ligand can influence the reaction pathways and the final properties of the material.

Iron lactate can be a precursor for the synthesis of more complex structures like metal-organic frameworks (MOFs). researchgate.netbohrium.com MOFs are porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Iron-based MOFs have applications in gas storage, separation, and catalysis. researchgate.net The synthesis of iron-containing MOFs often involves the reaction of an iron salt with an organic linker in a suitable solvent, often under solvothermal conditions. mdpi.com Iron lactate could provide the iron nodes in such a synthesis, with the lactate ions potentially being replaced by the desired organic linker during the framework formation.

Furthermore, the use of iron lactate as a precursor can be advantageous in "green" synthesis approaches. The lactate component is biodegradable and derived from renewable resources. This aligns with the growing demand for more sustainable methods in materials chemistry. The decomposition of iron lactate can be controlled to produce iron oxide nanoparticles with specific phases and morphologies, which are then used as building blocks for more complex functional materials.

Environmental Science and Remediation Research Involving Iron Lactate Systems

Degradation of Organic Contaminants

Nanoscale zero-valent iron particles (nZVI) are recognized for their potent reducing capabilities, enabling the degradation of a wide array of recalcitrant organic contaminants. The application of lactate (B86563) as a surface modifier for nZVI aims to preserve or enhance this reactivity while improving delivery to contaminated zones.

Reductive Dehalogenation by Lactate-Modified Nanoscale Iron Particles (LMNIPs)

Nanoscale zero-valent iron (nZVI) particles are effective electron donors capable of degrading chlorinated organic compounds through reductive dehalogenation nih.govcluin.orgmdpi.comcore.ac.uktiu.edu.iq. The primary mechanisms involved in this process are hydrogenolysis and reductive elimination, where chlorine atoms are sequentially replaced by hydrogen atoms, ultimately transforming hazardous compounds into less toxic or benign substances like ethene and ethane (B1197151) nih.govcore.ac.uk. Studies indicate that LMNIPs retain their reactivity following transport through porous media, suggesting that the lactate modification does not significantly impede their ability to degrade contaminants ascelibrary.org. For instance, LMNIPs have demonstrated effectiveness in degrading nitroaromatic compounds such as 2,4-dinitrotoluene (B133949) (DNT), a common contaminant at munitions waste sites ascelibrary.org.

Reactivity Studies of LMNIPs in Porous Media and Soils

Research has focused on evaluating the reactivity of LMNIPs in realistic soil environments. While bare nZVI exhibits high reactivity, its limited transport due to aggregation and sedimentation often restricts its application in situ cluin.orgmdpi.comascelibrary.orguic.edu. Surface modification with lactate aims to overcome these limitations. Studies investigating the reactivity of LMNIPs with contaminants like pentachlorophenol (B1679276) (PCP) in field sand have shown significant degradation. For example, dosages of bare NIP ranging from 4 g/L to 100 g/L achieved 87% to 98% PCP degradation in field sand within 24 hours uic.edu.

Even after transport through soil matrices, LMNIPs have shown continued reactivity. In experiments involving DNT, LMNIPs removed approximately 45% to 60% of the contaminant during the transport phase. Furthermore, an additional 40% of the DNT was degraded in the soil samples approximately 14 days after the transport experiment, indicating sustained activity ascelibrary.org. This suggests that while lactate modification is primarily for mobility, the inherent reactivity of the iron core remains largely intact for contaminant degradation.

Table 1: Post-Transport Reactivity of LMNIPs with DNT in Soil

Degradation PhasePercentage of DNT DegradedTimeframe
During Transport45% - 60%Not specified
Post-Transport (Lag)Up to 40%~14 days

Data derived from studies on LMNIPs and DNT in soil ascelibrary.org.

Transport Phenomena in Subsurface Environments

A major challenge in the in situ application of nanoparticles for environmental remediation is their effective transport and distribution within the subsurface. Lactate modification plays a crucial role in enhancing the mobility of nanoscale iron particles.

Enhanced Mobility and Delivery of Nanoscale Iron Particles through Lactate Modification

Bare nZVI particles are prone to aggregation and sedimentation in aqueous environments, leading to limited mobility and poor distribution within contaminated soil and groundwater zones cluin.orgmdpi.comascelibrary.orguic.edu. Surface modification with agents like lactate, often in the form of aluminum lactate, acts as a dispersant, improving the colloidal stability and thus the transport capabilities of the nanoparticles ascelibrary.orgascelibrary.orguic.edu. Studies have demonstrated that LMNIPs exhibit superior transport characteristics compared to their bare counterparts ascelibrary.org. For instance, in laboratory column experiments using field sand, 10% aluminum lactate-modified NIP (LM-NIP) achieved an elution of 93%, indicating significantly enhanced mobility uic.edu. Higher concentrations of LMNIPs, such as 4 g/L, have also shown more uniform and greater transport through porous media compared to lower concentrations ascelibrary.org. This improved mobility is attributed to changes in the particles' hydrodynamic radius and surface charge, which collectively reduce aggregation and sedimentation ascelibrary.org.

Table 2: Elution of Lactate-Modified Nanoscale Iron Particles (LMNIPs) in Field Sand

Nanoparticle TypeModifier ConcentrationPorous MediumElution (%)
LM-NIP10% Aluminum LactateField Sand93

Data derived from studies on aluminum lactate-modified NIP transport uic.edu.

Electrokinetic-Enhanced Transport Mechanisms for Nanoparticles

Electrokinetic (EK) remediation techniques offer a promising approach to enhance the delivery of nanoparticles, particularly in low-permeability soils where conventional hydraulic injection may be inefficient researchgate.netuic.edu. By applying an electric field, nanoparticles can be mobilized and transported towards specific electrodes, facilitating their distribution within the contaminated matrix.

Table 3: DNT Degradation in Kaolinite (B1170537) Soil Using LMNIPs under Electrokinetic Conditions

Soil LocationDNT Degradation (%) (LMNIPs)
Near Anode41% - 65%
Near Cathode30% - 34%

Data derived from electrokinetic experiments with LMNIPs in DNT-spiked kaolinite uic.edu.

Biogeochemical Applications

Beyond direct contaminant degradation, iron lactate systems, particularly involving iron nanoparticles and lactate as a substrate, have implications in broader biogeochemical cycles. Lactate serves as a readily available electron donor for various microbial processes, including the reduction of iron oxides mdpi.commdpi.comnih.goviastate.edu.

Microorganisms such as Shewanella species are known to utilize lactate for the dissimilatory reduction of Fe(III) oxides, playing a critical role in iron redox cycling mdpi.comiastate.edu. This cycling of iron between its ferrous (Fe²⁺) and ferric (Fe³⁺) states is fundamental to many environmental processes, influencing nutrient availability, carbon storage, and the fate of contaminants mdpi.comiastate.edu. Furthermore, bionanomagnetite, a form of magnetite synthesized by bacteria using lactate as an electron donor, exhibits reactivity suitable for remediating heavy metals and organic contaminants europa.eu. While nZVI can impact microbial communities, sometimes stimulating specific beneficial bacteria like dehalorespiring bacteria through hydrogen production, research also indicates potential inhibitory effects on pure cultures, though these can be mitigated by surface modifications nih.govresearchgate.net. The interplay between iron nanoparticles and microbial activity underscores the complex biogeochemical roles these systems can play in environmental management.

Microbial Reduction of Iron in Contaminated Environments

In many contaminated environments, such as groundwater and soils, the depletion of oxygen leads to the establishment of anaerobic conditions. Under these circumstances, microorganisms utilize alternative electron acceptors, with iron oxides (Fe(III)) being a crucial one. Microbial iron reduction, the process where Fe(III) is converted to the more soluble Fe(II) state, is a fundamental biogeochemical process that significantly impacts contaminant mobility and fate. Iron lactate can be relevant in these systems, either as a source of iron or as a substrate that influences the activity of iron-reducing bacteria (FeRB).

Research has shown that Fe(III) oxides serve as important sinks for both heavy metals and organic carbon. The microbial reduction of these iron oxides can lead to the release of previously sequestered dissolved organic carbon (DOC) from mineral-organic complexes, potentially making this carbon more available for further microbial degradation researchgate.netresearchgate.net. Studies indicate that the extent of this release is often correlated with the C/Fe molar ratio, with higher ratios enhancing both iron reduction and DOC liberation researchgate.net. For instance, in experiments involving different types of organic matter, microbial iron reduction led to DOC increases ranging from 11.2% to 13.3%, coupled with 14% to 28% Fe(III) reduction researchgate.net.

Table 1: Microbial Fe(III) Reduction in Contaminated Environments

Microorganism/GroupElectron AcceptorElectron DonorObserved Effect/RateReference
Geobacter, ShewanellaFe(III) oxidesOrganic carbonKey Fe-reducing bacteria researchgate.net researchgate.net
Microbial Iron ReductionFe(III)LDOC/HDOC11.2-13.3% DOC release; 14-28% Fe(III) reduced researchgate.net researchgate.net
Shewanella algaHFOLactate/Acetate (B1210297)Lactate supported faster reduction than acetate researchgate.net researchgate.net
Desulfotomaculum reducensFe(III)-citrate, HFOLactateConcomitant with lactate consumption frontiersin.org frontiersin.org

Role of Lactate as Electron Donor in Iron and Sulfate (B86663) Reduction Processes

Lactate is a versatile organic molecule that serves as a critical electron donor for a wide array of anaerobic microorganisms, including both iron-reducing bacteria (FeRB) and sulfate-reducing bacteria (SRB). Its ability to donate electrons facilitates the respiration of these microbes, driving essential biogeochemical cycles in anoxic environments. The interplay between iron and sulfate reduction when lactate is present is complex and interconnected.

Lactate can be utilized by FeRB to reduce Fe(III) to Fe(II). For instance, Desulfotomaculum reducens, a bacterium capable of reducing both iron and sulfate, uses lactate as an electron donor for Fe(III) reduction frontiersin.org. In this process, lactate consumption is observed concurrently with Fe(III) reduction, although the amount of lactate consumed often exceeds the stoichiometric requirement for Fe(II) production, suggesting potential electron storage mechanisms within the cell frontiersin.org. Research comparing electron donors has indicated that Fe(III) reduction can proceed significantly faster when lactate is used compared to acetate researchgate.net.

The utilization of lactate by Desulfovibrio vulgaris Hildenborough (DvH) for sulfate reduction has been investigated, revealing pathways that may involve hydrogen cycling or direct electron transfer to the electron acceptor asm.org. In a study involving native microbial communities, the presence of 10 mM iron allowed cultures to reach approximately 100% sulfate bio-reduction after 35 days when lactate was provided as a carbon source and electron donor researchgate.net.

Table 2: Lactate as an Electron Donor in Microbial Respiration

Microorganism/GroupProcessElectron DonorElectron AcceptorKey Finding/RateReference
Desulfotomaculum reducensFe(III) reductionLactateFe(III)-citrate, HFOLactate consumption > stoichiometric requirement for Fe(II) frontiersin.org frontiersin.org
Desulfovibrio speciesSulfate reductionLactateSulfateLactate used as electron donor d-nb.infoasm.orgresearchgate.net d-nb.infoasm.orgresearchgate.net
Desulfovibrio vulgarisSulfate reductionLactateSulfateUses lactate via hydrogen cycling or direct transfer asm.org asm.org
Native microbial communitiesFe(III) & Sulfate reductionLactateFe(III), SulfateFe(III) presence can postpone SR but enhance rate; ~100% SR after 35 days researchgate.net researchgate.net
Shewanella algaFe(III) reductionLactateHFOLactate supported faster reduction than acetate researchgate.net researchgate.net

Iron lactate systems are integral to understanding microbial respiration in anaerobic environments. Lactate's role as a potent electron donor supports both the reduction of iron oxides and the respiration of sulfate-reducing bacteria. These processes are critical in the biogeochemical cycling of elements and have implications for the remediation of contaminated sites, influencing the mobility of metals and the transformation of organic matter. Further research into these interactions continues to elucidate the complex microbial mechanisms at play in environmental remediation strategies.

Biogeochemical Cycling and Microbial Interactions with Iron Lactate

Iron Homeostasis in Microorganisms

Microorganisms have evolved sophisticated mechanisms to acquire, utilize, and store iron, a critical yet often scarce nutrient. Iron lactate (B86563) can serve as a source of both iron and carbon for many microbes, influencing their metabolic activities and gene expression.

Lactate can facilitate the uptake of iron by microbial cells through various mechanisms. In some bacteria, lactate acts as a chelating agent, forming soluble complexes with iron that can be more readily transported across the cell membrane. nih.govspbu.ru This is particularly important in environments where iron may be present in poorly soluble forms. For instance, in Shewanella oneidensis, lactate has been shown to promote iron uptake, likely by forming a complex with ferric iron that can then be transported into the periplasm.

Furthermore, some microorganisms can utilize lactate as a carbon and electron donor, and this metabolic activity can be linked to iron acquisition. While some bacteria produce siderophores, high-affinity iron-chelating compounds, to scavenge iron, lactate-mediated uptake can represent a siderophore-independent pathway. The ability of lactate to complex with iron and the subsequent microbial metabolism of this complex underscore the versatility of microbial iron acquisition strategies.

Lactic Acid Bacteria (LAB) exhibit diverse interactions with iron. While some LAB are considered to have minimal iron requirements, others can accumulate iron intracellularly. nih.gov Several species, including Lactobacillus acidophilus, Lactobacillus plantarum, and Streptococcus thermophilus, have been shown to transport ferrous iron (Fe²⁺) into the cell. researchgate.net Once inside, this iron can be partially oxidized to the ferric form (Fe³⁺). researchgate.net This process of intracellular accumulation and oxidation can serve as a mechanism for iron detoxification or storage.

Some LAB can also influence the redox state of iron extracellularly. For example, Lactobacillus acidophilus and Lactobacillus delbrueckii subsp. bulgaricus can oxidize Fe²⁺ to Fe³⁺ in the surrounding medium through the production of hydrogen peroxide. researchgate.net This ability to alter the oxidation state of iron can impact its availability to other microorganisms in the same environment.

BacteriumIron SourceEffect on Survival
Lactobacillus sakei 23KHematinMost pronounced enhancement of survival
HemoglobinEnhanced survival
MyoglobinEnhanced survival
Holo-transferrinIntermediate enhancement of survival
FeCl₃No significant effect on survival

This table summarizes the effect of different iron sources on the long-term survival of Lactobacillus sakei 23K during the stationary phase. Data suggests that heminic compounds and transferrin are more beneficial for survival than inorganic iron. nih.gov

Microorganisms tightly regulate their iron metabolism in response to iron availability to ensure sufficient supply while preventing toxicity. A key global regulator in many bacteria is the Ferric Uptake Regulator (Fur) protein. mdpi.comfrontiersin.orgfrontiersin.org In iron-replete conditions, Fur, complexed with Fe²⁺, binds to specific DNA sequences (Fur boxes) in the promoter regions of target genes, repressing their transcription. nih.gov These repressed genes often encode proteins involved in iron acquisition, such as siderophore biosynthesis and transport systems. frontiersin.org

Conversely, under iron-limiting conditions, Fe²⁺ dissociates from Fur, leading to a conformational change in the protein and its detachment from the DNA. This alleviates repression and allows for the transcription of genes necessary for iron uptake. nih.gov In some cases, Fur can also act as an activator of gene expression, either directly or indirectly. frontiersin.orgnih.govnih.gov For example, it can activate the expression of iron storage proteins when iron is abundant. mdpi.com

The presence of lactate can influence this regulatory network. In Pseudomonas aeruginosa, the expression of the lldA gene, which encodes an L-lactate dehydrogenase, is enhanced under low-iron conditions, suggesting a link between lactate metabolism and iron homeostasis. nih.gov Metabolic reprogramming in response to iron availability is crucial for microbial survival and can involve adjusting metabolic pathways to conserve iron-containing enzymes.

Microbial Influence on Iron Redox States

Microorganisms are key players in the redox cycling of iron in various environments. They can utilize iron compounds as either electron acceptors in anaerobic respiration or as electron donors in chemolithotrophy. Lactate can serve as an important substrate in these processes.

Dissimilatory iron-reducing bacteria (DIRB) are a diverse group of microorganisms that can use Fe³⁺ as a terminal electron acceptor for anaerobic respiration, coupling it to the oxidation of organic compounds or hydrogen. researchgate.net Lactate is a commonly used electron donor for many DIRB, including species of Geobacter and Shewanella. nih.govasm.orgsciencetheearth.com

In this process, lactate is oxidized, and the electrons are transferred through a series of electron carriers to a terminal reductase that reduces Fe³⁺ to Fe²⁺. For example, Geobacter sulfurreducens can completely oxidize lactate to CO₂ while reducing Fe³⁺. nih.govwpmucdn.com Studies have shown a stoichiometry of approximately 4.9 moles of Fe(II) produced per mole of lactate consumed by this bacterium. nih.gov This metabolic capability is significant in anoxic environments such as sediments and subsurface soils, where it contributes to the biogeochemical cycling of both iron and carbon. researchgate.netnih.gov

OrganismElectron DonorElectron AcceptorKey Findings
Geobacter sulfurreducens PCALactateFe(III) or ElectrodeComplete oxidation of lactate, producing pyruvate (B1213749) and acetate (B1210297) as intermediates. Generated 10-fold higher current than S. oneidensis MR-1 in lactate-fed microbial electrolysis cells. nih.govnih.govresearchgate.net
Shewanella oneidensis MR-1LactateFe(III) or FumarateUtilizes both D- and L-lactate as a sole carbon and energy source under aerobic and anaerobic conditions. pnas.orgresearchgate.netnih.gov
Thermus isolate SA-01LactateFe(III)-NTAComplete oxidation of lactate to CO₂ coupled with the reduction of Fe(III). nih.govasm.org

This table presents findings from studies on dissimilatory iron reduction by different bacterial species using lactate as an electron donor.

Lactic acid fermentation can increase the bioavailability of iron from food sources. nih.govnih.govresearchgate.net This is partly attributed to the production of organic acids, including lactate, which can lower the pH and form soluble complexes with iron, thereby preventing its precipitation. ku.dk Studies have suggested that lactic fermentation promotes the formation of ferric iron (Fe³⁺), which may contribute to its increased bioavailability. nih.govnih.gov

Conversely, some microorganisms can utilize lactate to sequester iron, making it less available to other microbes. Lactic Acid Bacteria can bind iron to their cell surfaces, effectively removing it from the immediate environment. researchgate.net For instance, Lactobacillus casei has been shown to improve iron metabolism, which may be related to its ability to modulate iron availability in the gut. nih.govresearchgate.net In Pseudomonas aeruginosa, iron sequestration by host proteins can induce starvation responses, highlighting the competitive nature of iron acquisition in microbial communities. researchgate.netresearchgate.net The presence of lactate can thus have a dual role, either enhancing or limiting iron availability depending on the specific microbial species and the environmental conditions.

Interplay with Carbon Metabolism

Lactate as a Carbon Source and Electron Donor in Microbial Processes

In anaerobic environments, the lactate component of iron lactate serves as a crucial metabolic substrate for a diverse range of microorganisms. It functions as both a source of carbon for building cellular components and as an electron donor for respiration, directly linking the carbon and iron biogeochemical cycles. nih.gov The ability of microbes to utilize lactate is fundamental to nutrient cycling in various settings, from subsurface sediments to the human gut. elsevierpure.comresearchgate.net

Microbial utilization of lactate begins with its transport into the cell, a process often facilitated by specific lactate permease proteins. researchgate.net Once inside, lactate is oxidized by enzymes known as lactate dehydrogenases. asm.orgnih.gov This initial oxidation converts lactate to pyruvate, releasing electrons in the process. Pyruvate can then enter central metabolic pathways to be further oxidized, typically to acetate and carbon dioxide, generating more electrons and providing precursors for biosynthesis. researchgate.netresearchgate.net

The electrons liberated from lactate oxidation are transferred to a terminal electron acceptor to generate energy for the cell. In the context of iron-rich environments, dissimilatory metal-reducing bacteria utilize ferric iron (Fe(III)) as the terminal electron acceptor. This process, known as dissimilatory iron reduction, reduces Fe(III) to ferrous iron (Fe(II)), a more soluble form. nih.gov

Detailed research has illuminated the metabolic capabilities of specific iron-reducing bacteria:

Geobacter sulfurreducens : This species is a well-studied exoelectrogenic bacterium known for its efficiency in coupling lactate oxidation to iron reduction. asm.org Studies have demonstrated that G. sulfurreducens can completely oxidize lactate to CO2, using Fe(III) as the electron acceptor. researchgate.netnih.gov The process involves the intermediate production of pyruvate and acetate. researchgate.net This complete oxidation makes it highly significant in environments where lactate is a primary substrate. asm.orgnih.gov

Shewanella species : Various Shewanella species are also capable of using lactate as an electron donor for Fe(III) reduction. asm.org However, unlike G. sulfurreducens, many Shewanella strains only incompletely oxidize lactate to acetate, which they cannot always further metabolize under anaerobic conditions. asm.orgresearchgate.net Research comparing G. sulfurreducens and Shewanella oneidensis found that Geobacter produced significantly higher current levels in lactate-fed microbial electrolysis cells, highlighting its more efficient lactate metabolism. researchgate.netnih.gov

Cellulomonas species : Certain strains, such as Cellulomonas sp. strain ES6, have been shown to use lactate as an electron donor to reduce soluble Fe(III). montana.edu

Sulfate-Reducing Bacteria (SRB) : In environments containing both sulfate (B86663) and iron, lactate is a preferred electron donor for many SRB, such as Desulfovibrio and Desulfotomaculum. nih.govnih.gov These bacteria can outcompete iron reducers for lactate. The hydrogen sulfide (B99878) produced during sulfate reduction can then abiotically reduce Fe(III), demonstrating an indirect role of lactate metabolism in iron cycling. nih.gov

The choice of electron donor can significantly shape the microbial community structure and the resulting geochemical and mineralogical outcomes. nih.gov For instance, in mixed microbial systems, the addition of lactate has been shown to support robust populations of both iron- and sulfate-reducing bacteria, leading to the formation of minerals like ferrous sulfide and vivianite. nih.gov

The table below summarizes key research findings on the utilization of lactate by different microbial species involved in iron cycling.

MicroorganismMetabolic Role of LactateKey FindingsReferences
Geobacter sulfurreducensCarbon Source & Electron DonorCompletely oxidizes lactate to CO₂, using Fe(III) as an electron acceptor. Produces pyruvate and acetate as intermediates. researchgate.net Generates higher current densities from lactate compared to Shewanella. nih.gov nih.gov, researchgate.net, asm.org
Shewanella oneidensisCarbon Source & Electron DonorIncompletely oxidizes lactate to acetate under anaerobic conditions. asm.org Generally less efficient at lactate-driven electricity generation than G. sulfurreducens. researchgate.net researchgate.net, asm.org
Cellulomonas sp. strain ES6Electron DonorCapable of reducing soluble Fe(III) using lactate as the electron donor. montana.edu montana.edu
DesulfotomaculumElectron DonorUtilizes lactate for sulfate reduction, which can lead to subsequent abiotic Fe(III) reduction by the produced sulfide. nih.gov nih.gov
DesulfovibrioElectron DonorPopulations increase when lactate is supplied as an electron donor for sulfate reduction in the presence of iron. nih.gov nih.gov

Catalysis and Industrial Chemical Transformations

Homogeneous and Heterogeneous Catalysis

Iron-Pincer Complexes for Glycerol (B35011) to Lactic Acid Conversion

Iron-based pincer complexes have emerged as highly effective homogeneous catalysts for the selective conversion of glycerol into lactic acid (LA). Glycerol, a significant byproduct of the biodiesel industry, serves as an economically attractive feedstock for upgrading into value-added chemicals such as lactic acid, a crucial intermediate for biodegradable plastics and pharmaceuticals. Research indicates that iron complexes incorporating PNP pincer ligands demonstrate notable catalytic activity and selectivity in this transformation. rsc.orgrsc.orgacs.orgresearchgate.net

These iron pincer catalysts facilitate the transfer dehydrogenation of glycerol, often utilizing acetone (B3395972) as an electron acceptor, to yield lactic acid. Studies have reported substantial yields and selectivities under optimized reaction conditions. For instance, a specific iron(II) pincer complex, (Ph2NNN)FeCl2, when employed at a low catalytic loading of 0.1 mol%, achieved a 91% lactic acid yield with 99% selectivity at 140 °C in the presence of 1.2 equivalents of sodium hydroxide (B78521) (NaOH). acs.org Another investigation demonstrated that a nonsymmetrical pincer-Fe complex (Fe-1) could achieve 81% glycerol conversion and 87% lactate (B86563) selectivity after 6 hours at 140 °C, utilizing a catalyst loading of 1.5 mol%. kaust.edu.sa These findings underscore the potential of sustainable base-metal catalysts, such as iron complexes, for the valorization of glycerol, offering an alternative to precious metal catalysts and often exhibiting superior selectivity compared to conventional heterogeneous systems. rsc.org

Catalyst SystemGlycerol Conversion (%)Lactate Selectivity (%)Reaction Conditions (Temp, Time)Catalyst Loading
Iron pincer complex (Fe-1)8187140 °C, 6 hours1.5 mol%
(Ph2NNN)FeCl2 (Iron pincer complex)9199140 °C, 7 days (implied)0.1 mol%
Iron complexes of PNP pincer ligands (general)HighHighOptimizedNot specified

Zero-Valent Iron Catalysis in Lactic Acid Isomerization from Organic Wastes

Zero-valent iron (ZVI) has been utilized as a catalyst in an environmentally friendly approach for the enrichment of D-lactic acid from organic waste streams. While L-lactic acid is readily produced through fermentation, the efficient bio-conversion of D-lactic acid with high optical activity presents a significant challenge. ZVI aids this process by accelerating the solubilization and hydrolysis of organic waste materials. rsc.orgrsc.org

The catalytic mechanism involves electron transfer during the Fe(II) to Fe(III) conversion, which thermodynamically supports the isomerization of L-lactate to D-lactate. rsc.orgrsc.org Research has indicated that the addition of ZVI to fermentation systems can lead to a notable increase in the yield and optical activity of D-lactic acid. For example, one study reported the successful production of D-lactic acid with 81% optical activity from organic wastes, representing a 6.4-fold improvement compared to a control process. rsc.orgrsc.org The efficacy of ZVI is also dependent on its dosage; a specific concentration, such as 60 mg per gram of total suspended solids (TSS), was found to promote the proliferation of bacterial species like Burkholderia, which are known to produce D-lactic acid under facultative conditions. rsc.org This method provides a sustainable route for converting organic waste streams into valuable optically active D-lactic acid. rsc.orgrsc.org

ZVI Application MethodWaste TypeD-Lactic Acid Yield (vs Blank)Optical Activity (%)Key Mechanistic Aspect
ZVI additionOrganic wastes6.4-fold81L-lactate to D-lactate isomerization via e-transfer
ZVI addition (60 mg g−1 TSS)Organic wastesNot specifiedNot specifiedPromotes Burkholderia proliferation for D-LA
Bioelectrochemical system (ZVI role)Organic wastesNot specifiedNot specifiedCatalytic role of electron transfer on D-LA generation

Bioenergy Production

Iron-Based Nanoparticles in Biohydrogen Production from Organic Substrates

Iron-based nanoparticles (NPs) have shown considerable promise in enhancing biohydrogen (bioH2) production from various organic substrates via dark fermentation. These nanoparticles, including iron oxide (Fe2O3, FeNPs) and bimetallic iron-containing NPs, function as catalysts that can improve the efficiency of hydrogenase enzymes and facilitate electron transfer within microorganisms. mdpi.comresearchgate.netekb.egjwent.netacs.org

Nanoparticle TypeSubstrateEnhancement in H2 Production/YieldOptimal ConcentrationNotes
Fe2O3 NPsPowdered cheese whey10% increase in productivity300 mg/LRegulates lactate concentration, maintaining it at low levels.
Iron oxide nanoparticlesBacterial strainsStimulatory effect~150 mg/LGreen synthesis methods are cost-effective and eco-friendly.
Ni/Fe2O3 bimetallic NPsNot specified (DFHP)51.24% increase in yield5 wt% (Ni/Fe2O3-5%)Promotes dominance of H2-producing microorganisms like Enterobacter species.
Iron-based NPs (general)BiomassEnhances formationNot specifiedLower production costs, catalytic use in small amounts.

Regulation of Lactate Concentration in Fermentation Processes by Iron Species

Iron species play a role in modulating lactate concentration within fermentation processes. Evidence suggests that the presence of iron-based nanoparticles can effectively manage lactate levels, maintaining them at reduced concentrations. mdpi.com For example, in the dark fermentation of powdered cheese whey, the addition of Fe2O3 nanoparticles at 300 mg/L resulted in a significant reduction in lactate abundance, lowering it to approximately 1014.2 ± 242.8 mg/L from initial levels that could reach up to 7500 mg/L under certain conditions. mdpi.com

Although not directly involving iron lactate as a catalyst, studies concerning Candida albicans suggest a broader principle: low iron availability can lead to increased lactate accumulation, whereas higher iron levels can mitigate it. This phenomenon is linked to iron's involvement in metabolic pathways, including those related to lactate utilization. nih.gov This indicates that various iron species can influence the balance of metabolic intermediates, such as lactate, within biological systems. nih.gov

Iron Species/FormProcess/OrganismInitial Lactate ConcentrationLactate Concentration with IronEffect on Lactate Concentration
Fe2O3 nanoparticlesDark fermentation (whey)~7500 mg/L (under certain conditions)1014.2 ± 242.8 mg/LMaintained at low levels
Low iron environmentCandida albicans growthNot specifiedAccumulation observedIncreased accumulation
High iron environmentCandida albicans growthNot specifiedReducedReduced accumulation

Analytical Methodologies and Iron Speciation

Spectrophotometric Quantification of Lactate (B86563)

Spectrophotometry offers a straightforward and cost-effective approach for lactate quantification. One common method relies on the reaction of lactate with iron(III) chloride.

The spectrophotometric determination of lactate using iron(III) chloride is based on the formation of a colored complex. researchgate.net Lactate ions react with iron(III) chloride in an aqueous solution to produce a distinct yellow-green iron(III) lactate complex. google.comresearchgate.net The intensity of the color is proportional to the lactate concentration, which can be quantified by measuring the absorbance of the solution with a spectrophotometer. scribd.com

The optimal analytical wavelength for measuring the absorbance of the ferric lactate complex is typically 390 nm. researchgate.netresearchgate.netnih.gov The method is capable of quantifying both L- and D-isomers of lactic acid. researchgate.net Researchers have established calibration curves demonstrating a linear relationship between absorbance and lactate concentration over specific ranges. For instance, linear ranges have been reported from 0.5 to 11 g/L and 0.3 to 10 g/L, with high correlation coefficients (R²) of 0.99 and 0.9999, respectively, indicating strong linearity and accuracy. researchgate.netresearchgate.net The colored product is stable for a period of 1 to 15 minutes, allowing for reliable measurement. google.com

A significant limitation of the iron(III) chloride method is its lack of selectivity. spbu.ru Iron(III) ions are not specific to lactate and can form colored complexes with other carboxylic acids. spbu.ru This can lead to substantial interference in complex analytical matrices, such as biological fluids or culture media. spbu.ru

Studies have shown that common metabolites can produce color reactions similar to lactate. spbu.ru Key interfering substances include:

Carboxylic Acids : Compounds like pyruvate (B1213749) and citrate (B86180) react with iron(III) ions, yielding a response that can be mistaken for lactate. spbu.ruspbu.ru

Amino Acids : While their individual interference may be lower, the cumulative effect of various amino acids in a complex sample can significantly impact the accuracy of the measurement. spbu.ruspbu.ru

Culture Media Components : In microbiological studies, components like yeast extract have been shown to cause higher lactate estimates, particularly at low lactate concentrations. spbu.ruspbu.ru

Due to these potential interferences, the accurate application of this method requires prior knowledge of the sample's composition to avoid overestimation of the lactate concentration. spbu.ru

Electrochemical Sensing of Lactate (Non-Biological Focus)

To overcome the limitations of traditional methods, including the stability issues of enzymatic sensors, non-enzymatic electrochemical sensors have gained significant attention. bohrium.comresearchgate.net These sensors utilize catalytically active materials for the direct oxidation of lactate.

Non-enzymatic lactate sensors often employ metal oxides and nanoparticles as the sensing elements due to their excellent electrocatalytic properties. mdpi.com

Metal Oxides : Materials such as nickel oxide (NiO), copper oxide (CuO), and cobalt oxides are widely used. mdpi.comiaea.orgresearchgate.net These oxides facilitate the electro-oxidation of lactate. For example, NiO electrodes can detect lactate through the intrinsic Ni³⁺ ions acting as active sites, which promotes the oxidation of lactic acid and leads to a measurable current. iaea.orgresearchgate.net

Nanoparticles and Nanocomposites : The performance of these sensors is significantly enhanced by incorporating nanomaterials. Carbon nanotubes (CNTs), gold nanoparticles (AuNPs), and reduced graphene oxide (rGO) provide a high surface area and improve electrical conductivity. nih.govnih.gov Nanocomposites, such as cobalt polyphthalocyanine with carboxylated multi-walled carbon nanotubes (CoPPc/MWCNTs-COOH), provide more exposed electro-active sites, prevent agglomeration of CNTs, and enhance the diffusion coefficient, leading to improved sensor performance. mdpi.com

The fabrication of these sensors typically involves modifying a standard electrode, such as a glassy carbon electrode (GCE) or a screen-printed carbon electrode (SPCE), with a thin layer of the nanocomposite material. mdpi.comchalmers.sersc.org The performance of these sensors is evaluated based on several key characteristics, including sensitivity, limit of detection (LOD), linear dynamic range, and selectivity against common interferents like ascorbic acid, uric acid, and dopamine. iaea.orgresearchgate.net

The table below summarizes the performance characteristics of various non-enzymatic lactate sensors based on different materials.

Sensing MaterialLinear RangeLimit of Detection (LOD)SensitivityReference
NiONot Specified0.53 mM9.08 µA/(mM cm²) iaea.org
Ni(OH)₂Not Specified0.59 mM35.76 µA/(mM cm²) iaea.org
Porous NiONot Specified27 µM62.35 µA mM⁻¹ cm⁻² researchgate.net
CoPPc/MWCNTs-COOH10 - 240 µM2 µMNot Specified mdpi.com
CuO·MWCNT NCs/NAF100.0 pM - 10.0 mM≈88.5 pM633.0 pA µM⁻¹ cm⁻² rsc.org
Poly(3-APBA)3 mM - 100 mM1.5 mM23 ± 3 M⁻¹ acs.org

Iron Speciation Analysis

The environmental behavior, transport, and biological role of iron are highly dependent on its oxidation state. metrohm.comnews-medical.net Therefore, the speciation analysis to distinguish and quantify ferrous [Fe(II)] and ferric [Fe(III)] ions is crucial. speciation.net Several advanced analytical techniques are employed for this purpose.

Commonly used methods for iron speciation include:

Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP/MS) : This hyphenated technique separates Fe(II) and Fe(III) using an ion chromatography column, followed by sensitive detection and quantification using ICP/MS. metrohm.com The method can be used for various matrices, including soil. metrohm.com

Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS) : This technique offers quantitative speciation analysis for samples like biofluids. frontiersin.orgnih.gov It uses capillary electrophoresis for separation, providing good resolution and low detection limits, achieving a 3 µg/L detection limit with a 13 nL injection volume. frontiersin.orgnih.gov

Voltammetry : Electrochemical methods, such as differential pulse voltammetry (DPV), can determine Fe(II) and Fe(III) in complex pharmaceutical formulations. nih.govnih.gov The method is based on the reduction potentials of the different iron species, with peaks observed around -700 mV for the [Fe(III)]/[Fe(II)] reduction and -1400 mV for the [Fe(II)] reduction to zerovalent iron. nih.gov

Spectrophotometry with Cloud Point Extraction : This method can be used for determining micro amounts of Fe(II) and Fe(III). It involves forming a chelate with a specific agent, followed by extraction and spectrophotometric determination. qu.edu.iq

The table below summarizes the capabilities of different iron speciation techniques.

TechniquePrincipleApplicationDetection LimitReference
IC-ICP/MSChromatographic separation followed by mass spectrometrySoil, water, nutraceuticalsFe(III): 41 mg/kg, Fe(II): 50 mg/kg (in diluted samples) news-medical.netspeciation.net
CE-ICP-MSElectrophoretic separation followed by mass spectrometryCell lysates, biofluids3 µg/L frontiersin.orgnih.gov
Voltammetry (DPV)Electrochemical reduction at specific potentialsPharmaceutical complexesCan quantify low concentrations (e.g., ~3%) nih.govnih.gov
Spectrophotometry-CPEChelation, extraction, and spectrophotometryTea and rice samplesFe(II): 0.35 ng/mL, Fe(III): 3.96 ng/mL qu.edu.iq

Chromatographic Techniques Coupled with Mass Spectrometry (HPLC-ICP-MS, CE-ICP-MS)

Hyphenated analytical techniques, which combine the separation power of chromatography with the sensitive and specific detection of mass spectrometry, are powerful tools for metal speciation.

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a widely utilized technique for the speciation of various elements, including iron. researchgate.netnews-medical.net This method allows for the separation of different iron species, such as Fe(II) and Fe(III), based on their interactions with a stationary phase in the HPLC column, before they are introduced into the ICP-MS for highly sensitive elemental and isotopic detection. news-medical.net For instance, HPLC-ICP-MS has been successfully applied to the simultaneous speciation of arsenic and chromium in iron supplements. nih.gov While specific applications to iron lactate are not extensively detailed in readily available literature, the principles are directly transferable. The separation is typically achieved using an ion-exchange column, and a mobile phase containing a complexing agent, such as pyridine-2,6-dicarboxylic acid (PDCA), can be used to chelate the iron species. mdpi.com

Capillary Electrophoresis (CE) coupled with ICP-MS offers several advantages over LC-based methods for iron speciation. frontiersin.orgnih.gov CE separates ions based on their electrophoretic mobility in an electrical field, which can lead to faster analysis times and reduced sample volume requirements. frontiersin.orgnih.gov A significant benefit of CE is the absence of a stationary phase, which can circumvent issues like batch-to-batch variability and column blockage that can occur in HPLC. frontiersin.orgnih.govnih.gov Researchers have developed CE-ICP-MS methods for the quantitative analysis of Fe(II) and Fe(III) in biological samples, achieving low detection limits and high accuracy. frontiersin.orgnih.govbohrium.com For example, a method using 20 mM HCl as the background electrolyte and a separation voltage of +25 kV has been reported for the successful separation and quantification of Fe(II) and Fe(III). nih.govbohrium.com

Table 1: Comparison of Chromatographic Techniques for Iron Speciation

Feature HPLC-ICP-MS CE-ICP-MS
Principle Separation based on partitioning between a mobile and stationary phase. Separation based on electrophoretic mobility in an electric field.
Advantages Well-established, robust for various sample matrices. Fast analysis, low sample consumption, no stationary phase issues. frontiersin.orgnih.gov
Typical Mobile Phase/Electrolyte Mobile phase often contains a complexing agent like PDCA. mdpi.com Background electrolyte such as 20 mM HCl. nih.govbohrium.com
Common Applications Speciation of metals in supplements, environmental samples. news-medical.netnih.gov Analysis of iron redox species in biological fluids and cell lysates. frontiersin.orgnih.gov

Determination of Iron(II) and Iron(III) Redox Ratios

The ratio of Fe(II) to Fe(III) is a critical quality attribute for iron compounds used in nutritional supplements and pharmaceuticals, as it can affect bioavailability and stability. Several analytical methods are available for determining this redox ratio.

The aforementioned CE-ICP-MS technique is a direct and powerful method for quantifying the Fe(II)/Fe(III) ratio. frontiersin.orgnih.gov It has been demonstrated to reliably detect shifts in the Fe(II)/Fe(III) ratio in various biological contexts. frontiersin.orgnih.gov For instance, one study reported a change in the Fe(II)/Fe(III) ratio from 0.43 to 0.64 in manganese-exposed cells, showcasing the method's sensitivity. frontiersin.orgnih.gov

Voltammetric methods offer an electrochemical approach to determine iron speciation. nih.gov Techniques like normal pulse polarography (NPP) and differential pulse voltammetry (DPV) can distinguish between Fe(II) and Fe(III) based on their reduction potentials. nih.gov These methods have been validated for the analysis of iron polysaccharidic complexes in pharmaceuticals and could be adapted for iron lactate. nih.gov

Traditional titrimetric methods can also be employed. For the analysis of ferrous lactate, a method involving the titration of a sample solution with potassium permanganate (B83412) can be used to determine the Fe(II) content. fao.org The Fe(III) content can be determined separately by dissolving the sample in an acidic solution, adding potassium iodide, and titrating the liberated iodine with sodium thiosulfate. fao.org

Spectrophotometric methods provide another avenue for determining the Fe(II)/Fe(III) ratio. These methods often involve the use of a chromogenic reagent that selectively forms a colored complex with either Fe(II) or Fe(III). researchgate.netnih.gov For example, Tiron can be used as a chromogenic reagent for Fe(III), and the total iron can be determined after the oxidation of Fe(II) to Fe(III). researchgate.net

Table 2: Methodologies for Determining Fe(II)/Fe(III) Ratio

Analytical Method Principle Key Features
CE-ICP-MS Separation of ions by capillary electrophoresis followed by detection with ICP-MS. High sensitivity and accuracy, provides direct quantification of species. frontiersin.orgnih.gov
Voltammetry (NPP, DPV) Electrochemical measurement of reduction potentials of Fe(II) and Fe(III). Can be used for pharmaceutical-grade iron complexes. nih.gov
Titrimetry Volumetric analysis based on redox reactions. A classic and cost-effective method. fao.org
Spectrophotometry Formation of a colored complex with a specific iron species. Can be automated for high-throughput analysis. researchgate.netnih.gov

Isotope Pattern Deconvolution Methodologies for Iron Tracking

Isotope pattern deconvolution (IPD) is a sophisticated mathematical technique used in conjunction with high-resolution ICP-MS to trace the metabolic fate of elements like iron. nih.govresearchgate.net This method allows researchers to distinguish between the naturally abundant iron already present in a system (tracee) and an isotopically enriched iron tracer that has been introduced. nih.govnih.gov

The principle of IPD involves measuring the isotopic abundances of all four stable isotopes of iron (⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, and ⁵⁸Fe). By using a known amount of an iron compound enriched in a specific isotope, such as ⁵⁷Fe-labeled iron lactate, scientists can track the uptake, distribution, and incorporation of the iron from that specific source. nih.gov The IPD algorithm then mathematically separates the isotopic signature of the tracer from the natural isotopic signature of the iron in the sample, allowing for precise quantification of the tracer's contribution. nih.govresearchgate.net

A key advantage of IPD is the ability to perform internal mass bias correction, which can lead to lower uncertainties in the tracer-to-tracee ratio compared to traditional methods that rely on external mass bias correction. nih.govrsc.org This technique has been successfully applied to study iron uptake and metabolism in plants and for assessing iron incorporation into erythrocytes in humans. nih.govnih.gov While specific studies employing IPD with iron lactate are not prominently documented, the methodology is directly applicable for tracing the bioavailability and metabolic pathway of iron from this compound.

Computational and Theoretical Chemistry of Iron Lactate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone in the computational study of transition metal complexes, including those of iron. DFT methods are particularly valuable for their balance between computational cost and accuracy in describing the electronic structure and energetics of molecules.

Electronic Structure and Spin State Calculations of Iron Complexes

The electronic configuration of iron, particularly its ability to exist in multiple oxidation states (Fe(II) and Fe(III)) and spin states, is central to the chemical behavior of its complexes. DFT calculations are instrumental in predicting the ground spin state and elucidating the electronic structure of iron complexes. rsc.orgresearchgate.net For an iron(II)-lactate complex, which is a d6 system, the iron center can adopt a high-spin (S=2) or a low-spin (S=0) configuration. The preferred spin state is determined by the interplay between the ligand field strength of the lactate (B86563) molecules and the spin-pairing energy. nih.gov

DFT studies on various Fe(II) and Fe(III) complexes have demonstrated that the choice of functional is crucial for accurately predicting spin-state energetics. scispace.com Standard pure functionals often favor low-spin states, while hybrid functionals can overstabilize high-spin states. scispace.com For instance, calculations on hexa-aqua iron(II) ([Fe(H₂O)₆]²⁺), a system analogous to an iron(II)-lactate in an aqueous environment, correctly predict a high-spin quintet ground state. scispace.com The electronic structure of an iron(III)-lactate complex would involve an iron center with a d5 configuration, leading to different possible spin states (e.g., high-spin sextet or low-spin doublet) that can be computationally investigated. researchgate.net

Combined experimental (e.g., ⁵⁷Fe Mössbauer spectroscopy) and theoretical DFT studies on iron(II) complexes have shown that the ligand field strength directly impacts the spin state and the electron density at the iron nucleus. rsc.orgresearchgate.net In a hypothetical iron(II)-lactate complex, the coordination of lactate anions would influence the d-orbital splitting, and DFT can quantify this effect on the electronic structure. rsc.orgresearchgate.net

Below is an illustrative data table summarizing typical DFT-calculated parameters for high-spin Fe(II) and Fe(III) complexes with oxygen-coordinating ligands, which can be considered analogous to iron-lactate.

PropertyFe(II) High-Spin Complex (Analog)Fe(III) High-Spin Complex (Analog)
Spin Multiplicity56
Fe-O bond length (Å)~2.10 - 2.20~2.00 - 2.10
value (expected)²>6.08.75
Relative Energy (kcal/mol)0 (Ground State)Dependent on ligand field

This table is illustrative and based on data from analogous iron-aqua and other oxygen-ligand complexes. Specific values for iron-lactate would require dedicated calculations.

Reaction Mechanism Elucidation for Iron-Catalyzed Processes

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. This is particularly relevant for understanding iron-catalyzed processes, such as oxidation reactions where iron-lactate might act as a catalyst or be a substrate. For example, DFT studies on Fenton-like reactions, where Fe(II) catalyzes the generation of reactive oxygen species from hydrogen peroxide, have elucidated the crucial role of the iron center and its ligands. rsc.org Such calculations have shown that the activation of hydrogen peroxide by ferrous iron is often the rate-determining step. rsc.org

In the context of lactate, DFT could be employed to study its oxidation catalyzed by an iron complex. The mechanism could involve steps such as substrate binding, hydrogen atom abstraction, or electron transfer, all of which can be modeled using DFT. Studies on the oxidation of other organic molecules by iron complexes provide a framework for how such a reaction with lactate might proceed. nih.gov Furthermore, DFT has been used to investigate the mechanism of iron-catalyzed diazocarbonylation, revealing the involvement of different spin states of iron during the catalytic cycle. mdpi.com This highlights the necessity of considering spin state changes in mechanistic studies of iron-catalyzed reactions.

A hypothetical reaction pathway for the iron-catalyzed oxidation of lactate could be investigated by calculating the free energy profile, as illustrated in the following generic table:

Reaction StepSpeciesRelative Free Energy (kcal/mol)
1Reactants (Fe(II)-lactate + Oxidant)0.0
2Transition State 1ΔG‡₁
3Intermediate 1ΔG₁
4Transition State 2ΔG‡₂
5ProductsΔG_rxn

This table represents a generic reaction profile. The actual values would be determined through DFT calculations of the specific reaction.

Adsorption and Interaction Energy Studies on Iron Surfaces

The interaction of lactate with iron surfaces is relevant in fields such as corrosion science and biocompatibility of iron-based materials. DFT calculations can provide detailed information about the adsorption geometry, binding energy, and electronic changes upon adsorption. While direct DFT studies on lactate adsorption on iron surfaces are not prevalent in the literature, studies on similar systems, such as the adsorption of lactic acid on platinum surfaces, reveal that the molecule can bind through its carboxyl and hydroxyl oxygen atoms. mdpi.com The interaction strength is highly dependent on the surface structure, with kink and step sites often being the most favorable for adsorption. mdpi.com

Molecular dynamics simulations of PTFE on an iron surface have also been used to calculate interaction energies between the surface and the adsorbate. researchgate.net DFT calculations on the adsorption of various molecules on different iron surfaces have shown that both molecular and dissociative adsorption can occur, depending on the conditions. umn.edu For lactate on an iron surface, DFT could be used to determine the most stable adsorption configuration and the corresponding interaction energy. These calculations would also reveal the nature of the chemical bonding, whether it is predominantly physisorption (van der Waals forces) or chemisorption (covalent or ionic interactions).

An illustrative table of calculated adsorption energies for lactate on different hypothetical iron surfaces is presented below:

SurfaceAdsorption SiteAdsorption Energy (eV)
Fe(110)TopE_ads1
Fe(100)BridgeE_ads2
Fe(111)HollowE_ads3

This is a representative table. The actual adsorption energies would need to be calculated using DFT for the specific iron-lactate system.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide valuable insights into the dynamic behavior of systems, such as intermolecular interactions and solution structures, which are not accessible through static quantum chemical calculations.

Intermolecular Interactions and Solution Behavior of Iron-Lactate Species

In an aqueous environment, iron ions are hydrated, forming coordination complexes with water molecules. MD simulations of iron(III) and its hydrolysis products in water have shown a permanent transfer of protons around the iron ion. researchgate.net These simulations can determine important statistical properties like radial distribution functions and coordination numbers. For instance, MD simulations have confirmed a coordination number of 6 for the first hydration shell of Fe(III) in an aqueous solution. researchgate.netnih.gov

For an iron-lactate system in solution, MD simulations can be used to study the interactions between the iron-lactate complex and the surrounding water molecules. This includes the formation of hydrogen bonds between the lactate ligand and water, as well as the structure of the hydration shells around the complex. The dynamics of the lactate ligands coordinating to the iron center can also be investigated, providing information on the stability of the complex. The development of accurate force fields is crucial for the reliability of MD simulations. For iron complexes, these force fields need to correctly describe the electrostatic and van der Waals interactions, as well as any specific bonding terms. mdpi.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid QM/MM methods offer a powerful approach to study chemical processes in large, complex systems like enzymes. youtube.comacs.org In this methodology, the chemically active region (e.g., the enzyme active site containing the iron-lactate complex) is treated with a high-level quantum mechanics method, while the rest of the system (the protein and solvent) is described by a more computationally efficient molecular mechanics force field. nih.gov

This partitioning allows for the accurate modeling of bond-breaking and bond-forming events within a realistic representation of the surrounding environment. nih.gov QM/MM simulations are particularly well-suited for studying enzymatic reactions involving iron-lactate, where the electronic changes at the iron center are critical. For example, if iron-lactate were a substrate for an enzyme, QM/MM could be used to model the catalytic mechanism, including the binding of the complex to the active site and the subsequent chemical transformation.

The QM region in a simulation of an iron-lactate-enzyme system would typically include the iron-lactate complex and any key amino acid residues directly involved in the reaction. acs.org The choice of the QM method (e.g., a specific DFT functional) and the MM force field are critical for the accuracy of the simulation. QM/MM approaches have been successfully applied to study a wide range of metalloenzymes, providing detailed insights into their reaction mechanisms. acs.org

Prediction of Spectroscopic Parameters and Redox Potentials

Computational and theoretical chemistry provides powerful tools for predicting the spectroscopic and electrochemical properties of iron-lactate systems. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations allow for the elucidation of electronic structures, which in turn govern spectroscopic parameters and redox potentials. nih.govfrontiersin.orgdiva-portal.org These theoretical approaches are crucial for interpreting experimental data and understanding the behavior of iron-lactate complexes at a molecular level. nih.govnih.gov

Spectroscopic Parameter Prediction

DFT has become a central method for predicting the Mössbauer parameters of iron-containing compounds, offering valuable insights into the oxidation state, spin state, and coordination environment of the iron center. nih.govnih.gov The two primary Mössbauer parameters that can be calculated are the isomer shift (δ or IS) and the quadrupole splitting (ΔEQ or QS). nih.govresearchgate.net

The accuracy of these predictions is highly dependent on the chosen computational methodology, including the density functional and the basis set. nih.govnih.gov Benchmark studies on various iron complexes have shown that hybrid functionals like B3LYP and O3LYP often yield low errors for both isomer shift and quadrupole splitting. nih.gov For instance, the COSMO-B3LYP method has been found to provide accurate δ values with a mean absolute error (MAE) of just 0.05 mm s⁻¹ across a wide range of iron complexes. nih.govresearchgate.net While predicting ΔEQ can be more challenging, selecting an appropriate DFT method can still achieve a reasonable agreement with experimental results, with MAEs around 0.12 mm s⁻¹. nih.govresearchgate.net

For robust validation, theoretical calculations of ground-state properties are best compared with Mössbauer spectra measured at very low temperatures, such as that of liquid helium (4.2 K), to minimize thermal effects. nih.gov The choice of basis set also plays a role; larger and uncontracted basis sets on the iron atom can lead to more accurate predictions, particularly for the quadrupole splitting parameter. nih.gov

Beyond Mössbauer spectroscopy, time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), helping to assign observed transitions to specific electronic configurations within the iron-lactate complex. nih.gov

Table 1: Performance of Selected DFT Functionals in Predicting Mössbauer Parameters for Iron Complexes.
ParameterDFT MethodMean Absolute Error (MAE)Maximum Deviation
Isomer Shift (δ)COSMO-B3LYP0.05 mm s⁻¹0.12 mm s⁻¹
Quadrupole Splitting (ΔEQ)Specialized DFT Recipe0.12 mm s⁻¹ (7% error)0.55 mm s⁻¹ (17% error)

Redox Potential Prediction

The redox potential of the Fe(III)/Fe(II) couple in iron-lactate is a critical parameter determining its chemical and biological activity. Quantum mechanical methods, particularly DFT, are widely used to calculate this property. frontiersin.orgnih.gov The calculation typically involves determining the electronic energy difference (ΔEelec) between the oxidized (Fe(III)) and reduced (Fe(II)) states of the complex. nih.gov

To ensure the reliability of DFT calculations, they are often benchmarked against higher-level, more computationally expensive ab initio methods like the coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)). frontiersin.orgnih.gov Such benchmark studies help identify the most suitable density functionals for the system of interest. nih.gov Research has shown that several hybrid and hybrid-meta density functionals, especially those with a significant percentage of Hartree-Fock (HF) exchange, provide systematically accurate values for the electronic component of the redox potential in iron complexes. nih.gov The popular B3LYP functional, for example, has demonstrated good precision with a mean unsigned error (MUE) of approximately 2.51 kcal/mol. nih.gov

For iron-lactate systems, which exist in an aqueous environment, accurately modeling the solvent is crucial. researchgate.net Solvation effects are typically incorporated using continuum models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO). nih.govmdpi.com In some cases, including explicit water molecules in the first and even second hydration shells around the complex is necessary to achieve high accuracy in the predicted redox potentials. researchgate.net

Table 2: Mean Unsigned Errors (MUEs) of Selected DFT Functionals for the Electronic Component of the Fe(III)/Fe(II) Redox Potential in Model Iron Complexes.
Density FunctionalTypeMUE (kcal/mol)
BB1KHybrid-Meta~2
mPWB1KHybrid-Meta~2
mPW1B95Hybrid-Meta~2
B3LYPHybrid2.51

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural and physical properties of iron(II) lactate in laboratory settings?

  • Answer: Key methods include:

  • FTIR spectroscopy to confirm lactate coordination via hydroxyl/carboxylate groups .
  • X-ray diffraction (XRD) to assess crystallinity and phase purity .
  • Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for quantitative iron analysis .
  • UV-Vis spectroscopy to monitor solution-phase stability (e.g., absorbance at 280–320 nm for Fe²⁺-ligand complexes) .
  • Thermogravimetric analysis (TGA) to determine hydration states .

Q. How should researchers prepare standardized iron-lactate solutions for cell culture studies while maintaining complex stability?

  • Answer:

  • Use degassed buffers (pH 5.5–6.5) to minimize Fe²⁺ oxidation .
  • Maintain molar ratios ≤1:2 (Fe²⁺:lactate) to avoid precipitation; validate via spectrophotometric titration .
  • Filter-sterilize solutions (0.22 µm) and store under inert gas (e.g., N₂) .

Advanced Research Questions

Q. What experimental parameters must be controlled when investigating iron-lactate's dual role in cellular iron uptake and lactate metabolism?

  • Answer: Critical factors include:

  • pH gradients (lysosomal vs. cytosolic compartments) affecting complex dissociation .
  • Molar ratios (Fe²⁺:lactate) influencing bioavailability thresholds .
  • Oxygen tension (<5% O₂ for anaerobic conditions mimicking tumor microenvironments) .
  • Concurrent measurement of lactate dehydrogenase (LDH) activity and ferroportin expression to disentangle metabolic vs. transport effects .

Q. How can conflicting reports on iron-lactate's bioavailability be resolved through experimental design?

  • Answer: Implement factorial designs testing:

  • Stability constants : Compare iron-lactate with other Fe²⁺ chelates (e.g., citrate, EDTA) via competitive binding assays .
  • Redox activity : Use cyclic voltammetry to quantify Fe²⁺/Fe³⁺ interconversion rates .
  • Cellular models : Validate findings across epithelial (Caco-2), hepatic (HepG2), and cancer (HeLa) cell lines .
  • Isotopic tracing : Track ⁵⁵Fe uptake with LC-MS/MS detection .

Q. What methodologies optimize dose-response modeling for iron-lactate's effects on lactate thresholds in exercise physiology research?

  • Answer:

  • Use graded exercise tests with venous catheterization for serial lactate measurements .
  • Apply log-log transformation of [lactate] vs. VO₂ to mathematically identify thresholds .
  • Control for baseline iron status via serum ferritin and soluble transferrin receptor assays .

Q. What considerations are essential when using iron-lactate infusions in ruminant models of systemic iron metabolism?

  • Answer: Key protocols include:

  • Abomasal infusion (vs. IV) to mimic dietary absorption .
  • Dose escalation (0–1,250 mg Fe/day) with Latin square designs and 14-day washout periods .
  • Multi-omics analysis of milk proteome/metabolome to assess systemic effects .

Q. How should in vitro systems be engineered to study iron-lactate's redox interactions in cancer metabolism?

  • Answer:

  • Establish 3D spheroid cultures under normoxic/hypoxic conditions (5–21% O₂) .
  • Use fluorescent probes (e.g., RhoNox-1 for labile iron pools; FRET nanosensors for lactate flux) .
  • Validate against clinical data via microdialysis correlations with tumor lactate levels .

Methodological Considerations Table

ParameterTechnique/RecommendationKey Evidence
Complex stabilitySpectrophotometric titration (280–320 nm)
Cellular iron uptake⁵⁵Fe tracing + LC-MS/MS quantification
Lactate threshold analysisLog-log transformation of [lactate] vs. VO₂
In vivo iron metabolismAbomasal infusion + milk proteome analysis
Redox interactionsCyclic voltammetry + RhoNox-1 imaging

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.